molecular formula C16H21NO2 B13183526 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B13183526
M. Wt: 259.34 g/mol
InChI Key: DHUJKWQJXQNOFG-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, leading to the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, to form N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The benzyl group can be a site for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various substituents on the benzyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

Biology and Medicine: Research into its potential as a pharmacophore for drug development is ongoing. Its unique structure may offer advantages in binding to biological targets.

Industry: While specific industrial applications are limited, its role in the synthesis of other complex molecules makes it valuable in the production of fine chemicals.

Mechanism of Action

The mechanism of action for 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with biological macromolecules, potentially involving hydrogen bonding and hydrophobic interactions due to its bicyclic structure and benzyl group.

Comparison with Similar Compounds

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
  • 9-Azabicyclo[3.3.1]nonane N-oxyl
  • 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Uniqueness: The presence of the carboxylic acid group in 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid distinguishes it from its analogs, potentially offering different reactivity and binding properties.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

InChI

InChI=1S/C16H21NO2/c18-16(19)13-9-14-7-4-8-15(10-13)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2,(H,18,19)

InChI Key

DHUJKWQJXQNOFG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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